(3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
The compound (3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrrole core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the ethyl and pyridin-2-ylpyrrol-2-yl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study enzyme activity or as a ligand to investigate protein-ligand interactions. Its stability and reactivity make it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism by which (3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid include other pyrrolo[3,4-c]pyrrole derivatives, such as:
- (3aS,6aS)-5-methyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
- (3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridin-2-ylpyrrol-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-22-13-19(18(25)26)12-21(11-15(19)17(22)24)10-14-6-5-9-23(14)16-7-3-4-8-20-16/h3-9,15H,2,10-13H2,1H3,(H,25,26)/t15-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDBXDIFYOJYQC-KXBFYZLASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CN(CC2C1=O)CC3=CC=CN3C4=CC=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@]2(CN(C[C@H]2C1=O)CC3=CC=CN3C4=CC=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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